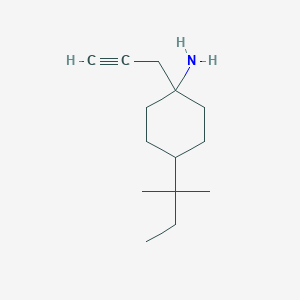

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine

Description

Properties

Molecular Formula |

C14H25N |

|---|---|

Molecular Weight |

207.35 g/mol |

IUPAC Name |

4-(2-methylbutan-2-yl)-1-prop-2-ynylcyclohexan-1-amine |

InChI |

InChI=1S/C14H25N/c1-5-9-14(15)10-7-12(8-11-14)13(3,4)6-2/h1,12H,6-11,15H2,2-4H3 |

InChI Key |

ZJNBHSMNGYPFEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)(CC#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One possible route could be:

Formation of the cyclohexane ring: Starting from a suitable precursor, such as cyclohexanone, the cyclohexane ring can be formed through hydrogenation.

Introduction of the amine group: The amine group can be introduced via reductive amination using an appropriate amine source and reducing agent.

Addition of the 2-methylbutan-2-yl group: This can be achieved through alkylation reactions using 2-methylbutan-2-yl halide.

Addition of the prop-2-yn-1-yl group: This can be done through a nucleophilic substitution reaction using prop-2-yn-1-yl halide.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Could be explored for pharmaceutical properties, such as acting as a ligand for certain receptors.

Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine would depend on its specific interactions with molecular targets. Generally, amines can act as bases or nucleophiles, participating in various biochemical pathways. The compound might interact with enzymes, receptors, or other proteins, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related cyclohexanamine derivatives and their distinguishing characteristics:

Physicochemical Properties

- Lipophilicity : The 2-methylbutan-2-yl group increases logP compared to smaller substituents (e.g., methyl or ethyl), improving membrane permeability but reducing aqueous solubility.

- Metabolic Stability : Tertiary alkyl groups resist oxidative metabolism, whereas propargyl moieties may undergo enzymatic oxidation, necessitating structural optimization .

Biological Activity

4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexan-1-amine, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclohexane ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess the ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

2. Anticancer Properties

Preliminary findings suggest that this compound may exhibit anticancer activity. A study demonstrated that related compounds can induce apoptosis in cancer cell lines, highlighting the potential for development as a chemotherapeutic agent.

3. Neuroprotective Effects

There is emerging evidence that compounds with similar structural motifs may provide neuroprotective benefits. This activity is attributed to their ability to modulate neurotransmitter levels and protect against oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Certain studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound may interact with various receptors or signaling molecules, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Reported antimicrobial and antioxidant activities for structurally similar compounds, indicating potential therapeutic applications. |

| Chen et al. (2014) | Demonstrated that compounds targeting mitochondrial functions could impair cancer cell viability, suggesting a pathway for anticancer activity. |

| Acar et al. (2017) | Focused on neuroprotective effects of similar compounds, showing promise for treating neurodegenerative diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.